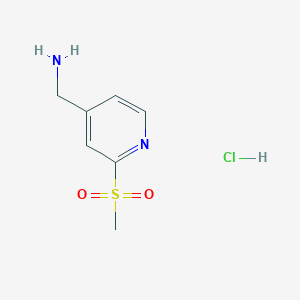
(2-(Methylsulfonyl)pyridin-4-yl)methanamine hydrochloride
Cat. No. B1422198
Key on ui cas rn:
1220166-15-3
M. Wt: 222.69 g/mol
InChI Key: FICNPXSWEDIGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063065B2
Procedure details


A 250 mL flask was charged with 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid (10.0 g, 33.9 mmol, 87.2 wt. %, 1.0 eq), (2-(methylsulfonyl)pyridin-4-yl)methanamine hydrochloride (8.54 g, 37.3 mmol, 97.3 wt. %, 1.10 eq), NMP (30 mL) and finally N-methylmorpholine (18.6 mL, 169.5 mmol, 5.0 eq). To the slurry was charged propylphosphonic anhydride (23.97 mL, 40.68 mmol, 50 wt. % solution in EtOAc, 1.2 eq). The batch was then heated to 60° C. and held at this temperature for 1 hour. Water (80 mL) was charged, and the batch was cooled to ambient temperature and held for 1 hour. The batch was filtered, the solid washed with water, and then oven dried under vacuum to afford the title compound as a light yellow solid, 12.7 g, >99.5 area % purity by HPLC, 88% yield.
Quantity
10 g
Type
reactant
Reaction Step One

Quantity
8.54 g
Type
reactant
Reaction Step One



Name
propylphosphonic anhydride
Quantity
23.97 mL
Type
reactant
Reaction Step Two


Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]3[CH:13]=[N:14][CH:15]=[C:16]([C:17]([OH:19])=O)[C:11]=3[CH:10]=[N:9]2)=[CH:4][CH:3]=1.Cl.[CH3:21][S:22]([C:25]1[CH:30]=[C:29]([CH2:31][NH2:32])[CH:28]=[CH:27][N:26]=1)(=[O:24])=[O:23].CN1CCOCC1.CCCP(=O)=O>O.CN1C(=O)CCC1>[CH3:21][S:22]([C:25]1[CH:30]=[C:29]([CH2:31][NH:32][C:17]([C:16]2[C:11]3[CH:10]=[N:9][N:8]([C:5]4[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=4)[C:12]=3[CH:13]=[N:14][CH:15]=2)=[O:19])[CH:28]=[CH:27][N:26]=1)(=[O:24])=[O:23] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC2=C1C=NC=C2C(=O)O
|
|
Name
|
|
|
Quantity
|
8.54 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CS(=O)(=O)C1=NC=CC(=C1)CN
|
|
Name
|
|
|
Quantity
|
18.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Step Two
|
Name
|
propylphosphonic anhydride
|
|
Quantity
|
23.97 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCP(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the batch was cooled to ambient temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
held for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The batch was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
oven dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C=1C2=C(C=NC1)N(N=C2)C2=CC=C(C=C2)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
